Chaetomellic Acid B Anhydride-d3

Description

Properties

IUPAC Name |

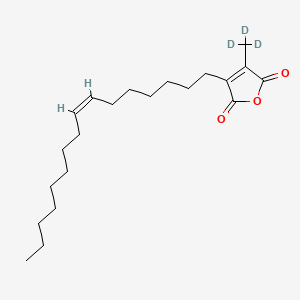

3-[(Z)-hexadec-7-enyl]-4-(trideuteriomethyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3/b11-10-/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHXKQBMVJVBA-OEZTXSLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chaetomellic Acid B Anhydride-d3 can be synthesized using Barton radical decarboxylation. This method involves the irradiation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature to convert carboxylic acids to anhydrides .

Industrial Production Methods

Industrial production of Chaetomellic Acid B Anhydride-d3 typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Chaetomellic Acid B Anhydride-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the anhydride to its corresponding acid.

Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Chaetomellic Acid B Anhydride-d3, such as its corresponding acids, esters, and substituted anhydrides.

Scientific Research Applications

Chaetomellic Acid B Anhydride-d3 has a wide range of scientific research applications:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo.

Medicine: Utilized in clinical diagnostics and imaging due to its stable isotope labeling.

Industry: Applied in the synthesis of other compounds and as a reagent in various chemical processes.

Mechanism of Action

Chaetomellic Acid B Anhydride-d3 exerts its effects by inhibiting Ras protein farnesyltransferase. This enzyme is responsible for the farnesylation of Ras proteins, a post-translational modification essential for their proper function. By inhibiting this enzyme, Chaetomellic Acid B Anhydride-d3 disrupts the signaling pathways mediated by Ras proteins, which are involved in cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Analogues

Chaetomellic Acid A Anhydride (CAA)

- Structure : Features a shorter aliphatic chain (e.g., n-C12H25) compared to CAB Anhydride-d3 .

- Synthesis : Traditionally synthesized via alkylation of maleic precursors or radical cyclization of N-α-perchloroacyl thiazinanes, though methods suffer from low yields and costly reagents .

- Activity: Inhibits FTase with IC50 values in the nanomolar range. Modifications to the alkyl chain (e.g., farnesyl or geranylgeranyl groups) alter potency, with shorter chains sometimes outperforming longer ones in yeast FTase assays .

Isochaetomellic Acid B Anhydride

- Structure: Differs in the position of the aliphatic chain (1,7(Z)-nonadecadiene-2,3-dicarboxylic acid derivative) .

- Synthesis : Prepared via chemoselective coupling of Grignard reagents with dimethyl bromomethylfumarate, yielding 38–39% overall efficiency .

- Activity : Less studied but hypothesized to have comparable FTase inhibition due to structural similarities .

Deuterated Analogues (e.g., Chaetomellic Acid A Anhydride-d3)

- Structure: Similar to non-deuterated counterparts but with deuterium atoms enhancing metabolic stability .

- Synthesis: Achieved using deuterated reagents in radical cyclization or thiol-ene coupling steps, as noted in TRC standard protocols .

- Activity : Retains FTase inhibition while enabling precise tracking in in vivo models .

Physicochemical Properties

| Compound | Solubility | Stability | LogP | Deuterium Effect |

|---|---|---|---|---|

| CAB Anhydride-d3 | Low (organic) | High (deuterated) | ~6.8 | Reduced metabolic degradation |

| CAA Anhydride | Low (organic) | Moderate | ~5.2 | N/A |

| Isochaetomellic B | Insoluble | Low | ~7.1 | N/A |

- Deuterium Advantage : CAB Anhydride-d3’s isotopic labeling minimizes first-pass metabolism, extending half-life in biological systems .

Biological Activity

Chaetomellic Acid B Anhydride-d3 is a compound derived from the Chaetomella genus of fungi, which has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Chaetomellic Acid B Anhydride-d3 is characterized by a maleic anhydride structure, which is known for its reactivity and ability to form adducts with nucleophiles. The compound's molecular formula is C₁₃H₁₅D₃O₄, indicating the presence of deuterium isotopes that may influence its metabolic pathways and biological interactions.

Mechanisms of Biological Activity

The biological activity of Chaetomellic Acid B Anhydride-d3 can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with maleic anhydride structures have been shown to inhibit various enzymes. For example, chaetomellic anhydrides exhibit inhibitory effects on thrombin (factor IIA), which plays a crucial role in blood coagulation .

- Cellular Interactions : Research indicates that these compounds can interact with cellular membranes and influence signaling pathways, potentially affecting cell proliferation and apoptosis .

- Antimicrobial Properties : Some studies suggest that chaetomellic acids possess antimicrobial properties, making them candidates for further investigation as natural preservatives or therapeutic agents .

Case Studies and Research Findings

- Inhibition of Thrombin :

- Antimicrobial Activity :

- Cytotoxicity Assessment :

Data Table: Biological Activities of Chaetomellic Acid B Anhydride-d3

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.